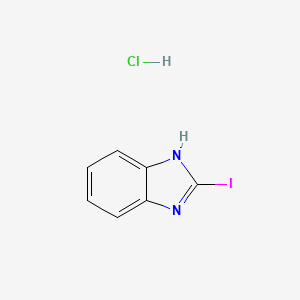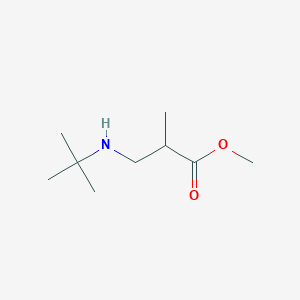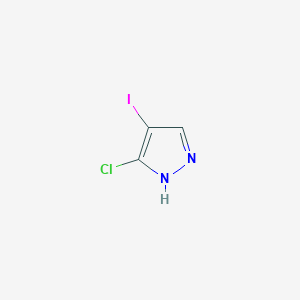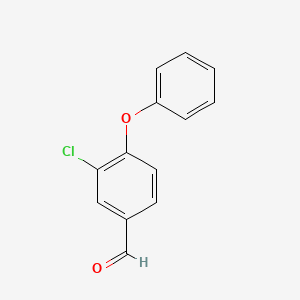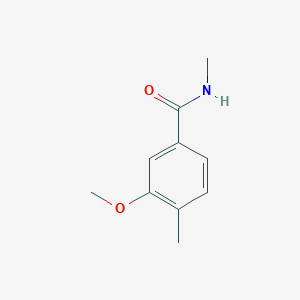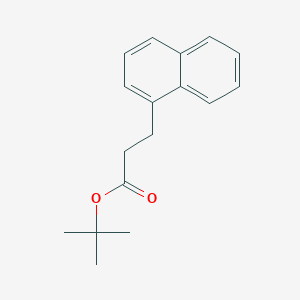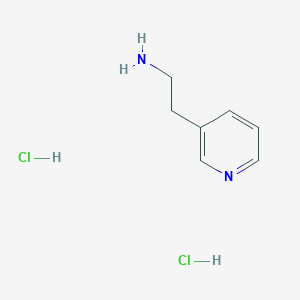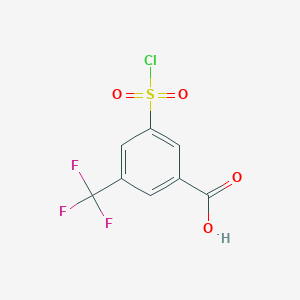
3-Chlorosulfonyl-5-trifluoromethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is a versatile chemical compound widely used in various scientific research fields. Its unique properties make it an essential material for studies in organic synthesis, pharmaceutical development, and material science. The compound features a chlorosulfonyl group and a trifluoromethyl group attached to a benzoic acid core, which contributes to its reactivity and utility in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid typically involves the chlorosulfonation of 5-trifluoromethylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: It can undergo oxidation to produce sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed:
Substitution Products: Sulfonamide or sulfonate esters.
Reduction Products: Sulfonamide derivatives.
Oxidation Products: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is employed in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of new materials with specific properties.
Biochemistry: Acts as a reagent in biochemical assays and studies.
Wirkmechanismus
The mechanism of action of 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive, allowing it to participate in substitution reactions with different nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the chlorosulfonyl group .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-5-trifluoromethylbenzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Dichlorobenzoic acid
Comparison: 3-Chlorosulfonyl-5-trifluoromethylbenzoic acid is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups, which impart distinct reactivity and properties compared to similar compounds. For instance, 3-Fluoro-5-trifluoromethylbenzoic acid lacks the chlorosulfonyl group, resulting in different reactivity and applications .
Eigenschaften
IUPAC Name |
3-chlorosulfonyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O4S/c9-17(15,16)6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQFMSCOCJRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
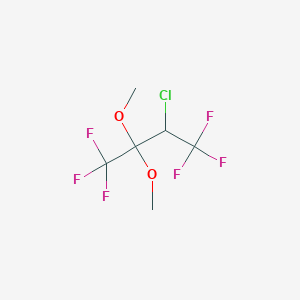
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![2-Methyl-1-[(4-methylphenyl)methyl]piperazine](/img/structure/B6321350.png)
![1-[(4-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321352.png)
![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)
